molecular formula C15H10BrN7O B12634954 C15H10BrN7O

C15H10BrN7O

Cat. No.: B12634954
M. Wt: 384.19 g/mol
InChI Key: NQCPSNHJYJUBFB-UHFFFAOYSA-N
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Description

The compound with the molecular formula C15H10BrN7O is a complex organic molecule that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of bromine, nitrogen, and oxygen atoms, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C15H10BrN7O typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by a series of nucleophilic substitutions and cyclization reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for precise control of reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

C15H10BrN7O: undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions of This compound often require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

C15H10BrN7O: has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its reactivity and functional groups.

Mechanism of Action

The mechanism by which C15H10BrN7O exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The pathways involved can include signal transduction cascades, metabolic pathways, or gene expression regulation, depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to C15H10BrN7O include:

    C15H10ClN7O: A chlorinated analog with similar reactivity but different physical properties.

    C15H10IN7O: An iodinated analog with enhanced reactivity due to the presence of iodine.

    C15H10FN7O: A fluorinated analog with unique electronic properties.

Uniqueness

This compound: stands out due to the presence of bromine, which imparts distinct reactivity and functional characteristics

Properties

Molecular Formula

C15H10BrN7O

Molecular Weight

384.19 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-5-bromo-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C15H10BrN7O/c16-9-5-6-13(23-8-17-21-22-23)10(7-9)14(24)20-15-18-11-3-1-2-4-12(11)19-15/h1-8H,(H2,18,19,20,24)

InChI Key

NQCPSNHJYJUBFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=C(C=CC(=C3)Br)N4C=NN=N4

Origin of Product

United States

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